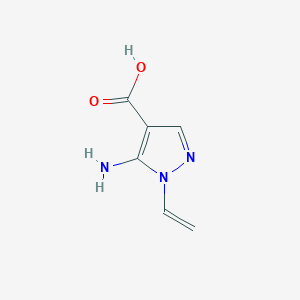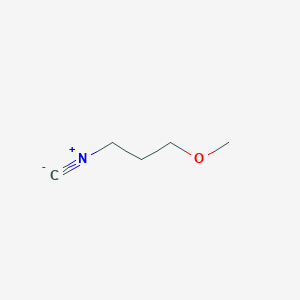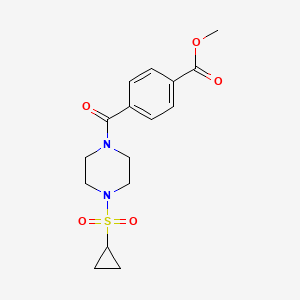
5-Amino-1-ethenylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-1-ethenylpyrazole-4-carboxylic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the amino and carboxylic acid groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the amino group attached to the 5-position, and the carboxylic acid group attached to the 4-position .Chemical Reactions Analysis
The amino and carboxylic acid groups in this compound could participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water .Scientific Research Applications
Selective Inhibitors Development
5-Aminopyrazole-4-carboxamide, a closely related scaffold, has been utilized to create selective inhibitors of calcium-dependent protein kinase-1 (CDPK1) in both Toxoplasma gondii and Cryptosporidium parvum. These inhibitors demonstrated low nanomolar potencies against target enzymes and showed non-toxicity to mammalian cells, suggesting potential applications in the treatment of infections caused by these organisms (Zhang et al., 2014).
Bioconversion in Drug Synthesis
Bioconversion methods have been explored using Agrobacterium sp. DSM 6336 for converting 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a compound useful as a building block in the synthesis of new antituberculous agents. This process highlights the potential for employing microorganisms in the synthesis of complex organic compounds, offering an efficient and eco-friendly alternative to traditional chemical synthesis methods (Wieser et al., 1997).
Corrosion Inhibition
Pyranopyrazole derivatives, which share a core structure with 5-amino-1-ethenylpyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies reveal the potential of pyrazole derivatives in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Synthetic Routes and Chemical Properties
Research on 5-aminopyrazole derivatives has led to the development of various synthetic routes and the exploration of their chemical properties. These compounds are of significant interest due to their biological and medicinal properties, prompting research into efficient and novel methods of synthesis. Such studies provide a foundational understanding of these compounds, enabling further exploration of their applications in medicinal chemistry and drug discovery (Aggarwal et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-ethenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLCOVIURBTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=C(C=N1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-ethenylpyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)
![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)
